2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
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Overview
Description
2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a thiazole ring, an azetidine ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Azetidine Ring: The azetidine ring can be formed by cyclization of β-amino alcohols with suitable leaving groups.
Coupling Reactions: The final step involves coupling the thiazole and azetidine intermediates with a phenoxyacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Biology: It can be used to study the interactions of thiazole and azetidine rings with biological targets.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone would depend on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazole and azetidine rings can provide unique binding properties that enhance the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: A simpler thiazole derivative with similar aromatic properties.
1-(4,5-Dihydro-2-thiazolyl)ethanone: Another thiazole derivative with a different substitution pattern.
2-Phenoxyethanone: A simpler phenoxy derivative without the thiazole and azetidine rings.
Uniqueness
2-Phenoxy-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is unique due to the combination of the thiazole, azetidine, and phenoxy groups in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activity that is not seen in simpler compounds.
Properties
IUPAC Name |
2-phenoxy-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-13(10-18-11-4-2-1-3-5-11)16-8-12(9-16)19-14-15-6-7-20-14/h1-7,12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSTJMNNZHOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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